5'-Hydroxy Thalidomide
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Overview
Description
5'-Hydroxy Thalidomide is a derivative of Thalidomide, a drug initially marketed in the 1950s as a sedative and later found to have immunomodulatory and anti-inflammatory properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5'-Hydroxy Thalidomide can be synthesized through the hydroxylation of Thalidomide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide under acidic conditions. The process requires careful control of temperature and pH to ensure the selective formation of the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with advanced monitoring and control systems. The process involves the continuous addition of oxidizing agents and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5'-Hydroxy Thalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives, which can exhibit different biological activities and pharmacological properties.
Scientific Research Applications
. In chemistry, it serves as a valuable intermediate for the synthesis of other bioactive compounds. In biology, it is used to study the mechanisms of action of Thalidomide derivatives and their effects on cellular processes. In medicine, it has shown promise in the treatment of various conditions, including autoimmune diseases and certain types of cancer. In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 5'-Hydroxy Thalidomide exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell cycle regulation and immune response. This interaction results in the modulation of various cellular processes, including inflammation and apoptosis.
Comparison with Similar Compounds
5'-Hydroxy Thalidomide is compared with other similar compounds, such as Thalidomide itself, Lenalidomide, and Pomalidomide. While these compounds share similar structures and mechanisms of action, this compound exhibits unique properties that make it a valuable candidate for further research and development. Its enhanced solubility and stability, as well as its reduced teratogenicity, make it a promising alternative to Thalidomide in therapeutic applications.
List of Similar Compounds
Thalidomide
Lenalidomide
Pomalidomide
Properties
Molecular Formula |
C13H10N2O5 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
2-[(3R,5S)-5-hydroxy-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)/t8-,9+/m1/s1 |
InChI Key |
HHTOWVWIVBSOKC-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H](C(=O)NC(=O)[C@H]1O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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